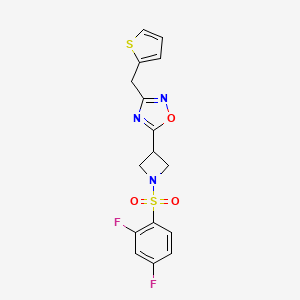
5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H13F2N3O3S2 and its molecular weight is 397.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on diverse sources and recent studies.
The compound has the following chemical properties:
- Molecular Formula : C₁₆H₁₃F₂N₃O₃S₂
- Molecular Weight : 397.4 g/mol
- CAS Number : 1351588-85-6
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cancer cells. It is believed to exert its effects through:
- Inhibition of specific enzymes involved in cancer cell proliferation.
- Induction of apoptosis in cancer cells.
- Interaction with cellular receptors that modulate signaling pathways related to cell survival and growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes findings from various studies:
Case Studies
- Study on Apoptosis Induction : One study demonstrated that the compound significantly increased caspase activity in MCF-7 breast cancer cells, indicating its role in promoting apoptosis. The IC₅₀ was found to be comparable to known chemotherapeutic agents such as doxorubicin .
- Inhibition of Enzymatic Activity : Another investigation reported that derivatives of this compound exhibited potent inhibition against human alkaline phosphatase (ALP), which is often overexpressed in various cancers . The most effective derivative showed an IC₅₀ value of 0.420 ± 0.012 µM.
Antimicrobial Activity
Apart from its anticancer properties, the compound has also shown potential antimicrobial activity against various pathogens:
- In vitro studies indicated that certain derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria.
科学研究应用
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole core exhibit significant anticancer properties. The specific structure of 5-(1-((2,4-Difluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole suggests potential as an anticancer agent due to its ability to interact with key biological targets involved in cancer progression.
A study demonstrated that derivatives of 1,3,4-oxadiazoles showed promising activity against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, with IC50 values ranging from 0.47 to 1.4 µM . This positions this compound as a candidate for further development in anticancer therapies.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Research on oxadiazole derivatives indicates that they possess antibacterial and antifungal properties. For instance, synthesized compounds have shown better activity against Gram-positive bacteria compared to Gram-negative strains . The presence of the azole group enhances the compound's ability to penetrate cell membranes and reach target sites effectively.
Synthesis Pathways
The synthesis of this compound can be approached through various methods:
- Nucleophilic Substitution Reactions : These reactions allow for the modification of substituents on the oxadiazole ring.
- Cyclization Reactions : Cyclization can enhance the structural complexity and biological activity of the compound.
These synthetic pathways provide flexibility for optimizing the compound's pharmacokinetic properties and biological efficacy.
Interaction Studies
Understanding the interactions between this compound and biological macromolecules is crucial for elucidating its mechanism of action. Interaction studies typically involve:
- Molecular Docking : To predict how the compound binds to target proteins.
- In Vitro Assays : To evaluate its efficacy against specific cancer cell lines or microbial strains.
Such studies will help refine the design of this compound for enhanced therapeutic outcomes.
属性
IUPAC Name |
5-[1-(2,4-difluorophenyl)sulfonylazetidin-3-yl]-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N3O3S2/c17-11-3-4-14(13(18)6-11)26(22,23)21-8-10(9-21)16-19-15(20-24-16)7-12-2-1-5-25-12/h1-6,10H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCFZPKYLFYVLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=C(C=C2)F)F)C3=NC(=NO3)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













